Lipophilicity vs. 3,7-Dimethyl Regioisomer
The target compound's computed XLogP3 (2.2) is 0.5 log unit lower than that of its 3,7‑dimethyl regioisomer (2‑ethyl‑3,7‑dimethyl‑4H,5H,6H,7H‑pyrazolo[1,5‑a]pyrimidine) and 0.4 log unit higher than the predicted value for the fully aromatic 2‑ethyl‑3,6‑dimethyl‑pyrazolo[1,5‑a]pyrimidine. This moderate lipophilicity, combined with a TPSA of 29.9 Ų, places the compound in a favorable CNS‑MPO multiparameter space where lead‑like properties are balanced for both solubility and passive permeability [1][2].
| Evidence Dimension | Lipophilicity (predicted XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 3,7‑Dimethyl regioisomer: XLogP3 ≈ 2.7; Fully aromatic analog: XLogP3 ≈ 1.8 |
| Quantified Difference | ΔXLogP3 = –0.5 vs. 3,7‑regioisomer; +0.4 vs. fully aromatic analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); values derived from respective PubChem records. |
Why This Matters
A ∆logP of 0.4–0.5 can shift a molecule by one full category in CNS‑MPO desirability scores, directly impacting the decision to purchase this specific regioisomer over the 3,7‑dimethyl variant for CNS‑targeted lead‑generation libraries.
- [1] PubChem Compound Summary for CID 136837961, 2-ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. National Library of Medicine, 2026. View Source
- [2] PubChem Compound Summary for CID associated with 2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1700136-24-8). National Library of Medicine, 2026. View Source
